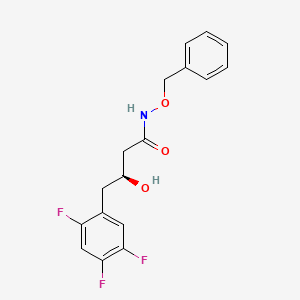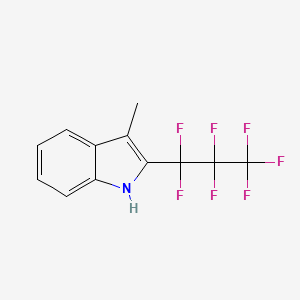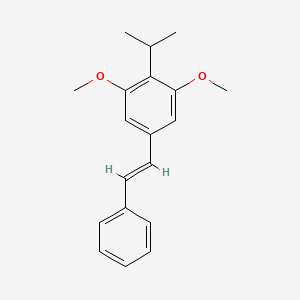
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring, connected to a pentanol chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with ethyl acetoacetate under reflux conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the pyrazole derivative with 2-chloro-4,6-diaminopyrimidine in the presence of a base such as potassium carbonate.
Coupling Reaction: The pyrazole-pyrimidine intermediate is then coupled with 5-bromopentan-1-ol using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the pentanol chain can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogen atoms in the intermediate compounds can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学研究应用
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(4-pyrimidinyl)-1H-pyrazole: Similar structure but lacks the pentanol chain.
4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidine-2-amine: Similar core structure but different substituents.
Uniqueness
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol is unique due to the presence of the pentanol chain, which can influence its solubility, bioavailability, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
属性
分子式 |
C18H21N5O |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
5-[[4-(1-phenylpyrazol-4-yl)pyrimidin-2-yl]amino]pentan-1-ol |
InChI |
InChI=1S/C18H21N5O/c24-12-6-2-5-10-19-18-20-11-9-17(22-18)15-13-21-23(14-15)16-7-3-1-4-8-16/h1,3-4,7-9,11,13-14,24H,2,5-6,10,12H2,(H,19,20,22) |
InChI 键 |
WFCJMPYBKUBCHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
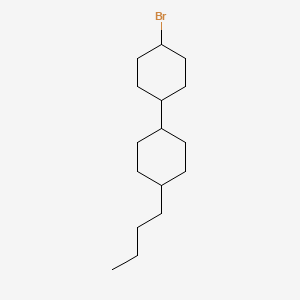
![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)


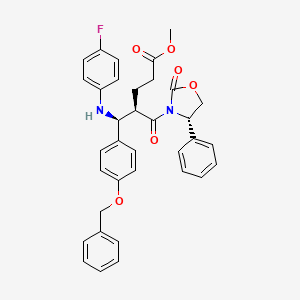
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)
